Sporol Sporol Sporol is an oxacycle.
Unii-yxj027jnd6 is a natural product found in Fusarium sporotrichioides with data available.
Brand Name: Vulcanchem
CAS No.: 101401-88-1
VCID: VC0218305
InChI: InChI=1S/C15H22O4/c1-11-3-4-13(9-17-11)12(2)5-10-6-14(12,8-16)19-15(13,7-11)18-10/h10,16H,3-9H2,1-2H3/t10-,11+,12-,13+,14+,15-/m1/s1
SMILES: CC12CCC3(CO1)C4(CC5CC4(OC3(C2)O5)CO)C
Molecular Formula: C9H17NO2S
Molecular Weight: 0

Sporol

CAS No.: 101401-88-1

Cat. No.: VC0218305

Molecular Formula: C9H17NO2S

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Sporol - 101401-88-1

Specification

CAS No. 101401-88-1
Molecular Formula C9H17NO2S
Molecular Weight 0
IUPAC Name [(1R,2R,4R,6R,8R,10S)-2,10-dimethyl-7,11,15-trioxapentacyclo[8.2.2.14,8.01,8.02,6]pentadecan-6-yl]methanol
Standard InChI InChI=1S/C15H22O4/c1-11-3-4-13(9-17-11)12(2)5-10-6-14(12,8-16)19-15(13,7-11)18-10/h10,16H,3-9H2,1-2H3/t10-,11+,12-,13+,14+,15-/m1/s1
SMILES CC12CCC3(CO1)C4(CC5CC4(OC3(C2)O5)CO)C

Introduction

Chemical Structure and Properties

Molecular Structure

Sporol possesses a complex three-dimensional structure characterized by multiple ring systems. The compound contains a pentacyclic framework with three oxygen atoms incorporated into the ring structure, which classifies it as an oxacycle . The molecular structure features six defined stereocenters, all with absolute stereochemistry, contributing to its specific three-dimensional conformation and potential biological interactions . This stereochemical complexity is reflected in its systematic name: [(1R,2R,4R,6R,8R,10S)-2,10-dimethyl-7,11,15-trioxapentacyclo[8.2.2.14,8.01,8.02,6]pentadecan-6-yl]methanol .

Stereochemistry

Stereochemistry plays a crucial role in determining the biological activity and chemical behavior of Sporol. The compound exhibits absolute stereochemistry with six defined stereocenters out of a possible six in its structure . The specific stereochemical designations are indicated in the systematic name, with (1R,2R,4R,6R,8R,10S) configuration demonstrating the precise three-dimensional arrangement of atoms around each stereocenter . This stereochemical complexity is further represented in the specialized notation found in chemical databases: (3S,4aR,5aR,7R,8aR,8bR) .

Identification and Classification

Chemical Identifiers

Sporol has been assigned several unique identifiers in chemical databases that allow for precise identification and reference. These include:

Identifier TypeValueSource
PubChem CID71356032PubChem
CAS Registry Number101401-88-1PubChem
UNIIYXJ027JND6PubChem
InChIKeyRGGZJNLZRGIMHQ-BYGOPZEFSA-NInxight Drugs

The compound can also be represented by its SMILES notation: C[C@]12C[C@@H]3C[C@@]1(CO)O[C@@]4(C[C@]5(C)CC[C@]24CO5)O3 , which encodes its structure and stereochemistry in a linear format widely used in computational chemistry and chemical databases.

Systematic Nomenclature

The systematic name for Sporol provides a detailed description of its chemical structure following IUPAC nomenclature rules. The primary systematic name is [(1R,2R,4R,6R,8R,10S)-2,10-dimethyl-7,11,15-trioxapentacyclo[8.2.2.14,8.01,8.02,6]pentadecan-6-yl]methanol . Alternative systematic names include:

  • 4a,7-Epoxy-3,8b-ethano-1H,5aH-cyclopenta furo[3,2-c]pyran-5a-methanol, hexahydro-3,8a-dimethyl-, (3S,4aR,5aR,7R,8aR,8bR)- (9CI)

  • 4A,7-EPOXY-3,8B-ETHANO-1H,5AH-CYCLOPENTA(4,5)FURO(3,2-C)PYRAN-5A-METHANOL, HEXAHYDRO-3,8A-DIMETHYL-, (3S-(3.ALPHA.,4A.BETA.,5A.ALPHA.,7.BETA.,8A.ALPHA.,8B.ALPHA.))-

These systematic names, while complex, provide chemists with precise information about the compound's structural features, stereochemistry, and functional groups.

Biological Context and Source Organisms

Occurrence in Fusarium Species

Sporol has been reported to occur naturally in Fusarium sporotrichioides, a filamentous fungus known for producing various mycotoxins . This association with Fusarium species places Sporol in the context of fungal secondary metabolites, which often serve various ecological functions including defense mechanisms, interspecies signaling, or competitive advantages in their natural environments. The presence of Sporol in this particular fungal species suggests potential roles in fungal metabolism or ecological interactions that merit further investigation.

Relationship to Other Fungal Metabolites

While direct information about Sporol's relationship to other fungal metabolites is limited in the provided search results, its presence in Fusarium sporotrichioides suggests potential connections to the broader class of Fusarium mycotoxins. Fusarium species are known to produce numerous bioactive compounds including trichothecenes, zearalenones, and other secondary metabolites with diverse biological activities. Understanding Sporol's structural features in comparison to these better-characterized fungal metabolites could provide insights into its potential biological roles and activities.

Analytical Methods for Sporol Detection

Chromatographic Techniques

Based on the chemical properties of Sporol, several chromatographic techniques would be suitable for its detection and quantification in various samples. Given its molecular weight and functional groups, high-performance liquid chromatography (HPLC) coupled with appropriate detection methods would likely be effective for Sporol analysis. The compound's structural features, including the hydroxyl group and cyclic structure, provide characteristics that can be exploited for separation and detection using established analytical techniques.

Spectroscopic Identification

Spectroscopic methods provide crucial tools for Sporol identification and structural confirmation. The compound's complex structure would yield characteristic patterns in various spectroscopic analyses, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the carbon and hydrogen arrangements

  • Mass spectrometry would confirm the molecular weight of 266.33 g/mol and provide fragmentation patterns specific to Sporol

  • Infrared spectroscopy would detect functional groups such as the hydroxyl group

These spectroscopic techniques, when used in combination, provide complementary information that enables definitive identification of Sporol in research and analytical settings.

Research Limitations and Future Directions

Current Knowledge Gaps

The available scientific literature on Sporol reveals significant knowledge gaps that present opportunities for future research. While basic chemical information about Sporol is documented in chemical databases , there appears to be limited published research on its biological activities, biosynthetic pathways, or potential applications. This scarcity of comprehensive studies highlights the need for further investigation to fully characterize this compound and understand its significance in both basic science and potential applications.

Suggested Research Directions

Future research on Sporol could productively focus on several key areas to address current knowledge gaps:

  • Comprehensive biological activity screening to identify potential antimicrobial, antifungal, or other bioactivities

  • Elucidation of the biosynthetic pathway in Fusarium sporotrichioides to understand its production and regulation

  • Investigation of structure-activity relationships through the synthesis of Sporol derivatives

  • Ecological studies to determine its role in fungal ecology and interspecies interactions

  • Development of improved analytical methods for Sporol detection in environmental and food samples

These research directions would contribute to a more complete understanding of Sporol and potentially reveal applications in various fields including agriculture, medicine, or biotechnology.

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